![molecular formula C13H7Cl2N3O B5604003 4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604003.png)
4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
4-[5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemically synthesized compound. The synthesis of related compounds involves intricate chemical processes, often with specific reagents and conditions. For example, the synthesis of 5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one involves IR, 1H NMR, 13C NMR, and elemental analyses, supported by X-ray diffraction and DFT studies (Şahin et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds is often determined using spectroscopic techniques and theoretical methods like density functional theory (DFT). These analyses reveal detailed structural properties, including molecular geometry and intermolecular interactions (Şahin et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving this class of compounds can be complex, involving multiple steps and reagents. These reactions are often characterized by detailed spectroscopic analysis. For example, the formation of similar compounds can involve cyclocondensation processes, characterizable by spectroscopic methods (Kudelko et al., 2014).
Physical Properties Analysis
The physical properties, such as crystal structure and hydrogen bonding, are key aspects of these compounds. These properties can be elucidated through X-ray diffraction and various spectroscopic methods. For instance, the crystal packing and intermolecular interactions of related compounds have been studied, revealing details about their stability and molecular arrangement (Hou et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined through experimental and theoretical studies. Techniques like NMR, IR spectroscopy, and quantum chemical calculations are employed to understand these properties. For example, studies on similar compounds have involved analyzing their spectroscopic and quantum chemical characteristics (Diwaker, 2014).
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, including compounds structurally related to "4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine," exhibit a wide range of bioactivities due to their ability to bind with different enzymes and receptors. These compounds have shown significant potential in treating various ailments, demonstrating anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal properties. Their peculiar structural features facilitate effective binding in biological systems through multiple weak interactions (Verma et al., 2019).
Optoelectronic Material Applications
Compounds containing oxadiazole and pyridine rings, similar to "this compound," have been explored for their applications in electronic devices due to their luminescent properties. These compounds are utilized in the development of luminescent small molecules and chelate compounds, highlighting their potential in photo- and electroluminescence applications. The incorporation of oxadiazole and pyridine rings into π-extended conjugated systems is valuable for creating novel optoelectronic materials, including materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (Lipunova et al., 2018).
Metal-Ion Sensing Applications
Oxadiazole scaffolds, including structures related to "this compound," have shown significant potential as chemosensors for metal-ion detection. The photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (N and O donor atoms) in these molecules make them suitable for use as sensing probes. This review focuses on the application of 1,3,4-oxadiazole derivatives in selective metal-ion sensing, discussing detection limits and sensing mechanisms such as photo-induced electron transfer and complex formation (Sharma et al., 2022).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2,4-dichlorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O/c14-9-1-2-10(11(15)7-9)13-17-12(18-19-13)8-3-5-16-6-4-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNVKVJVJOHLED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194163 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5603922.png)
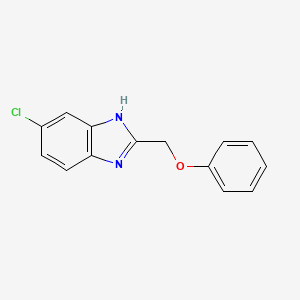
![2-{2,4-dichloro-6-[(cyclohexylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B5603935.png)
![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5603946.png)
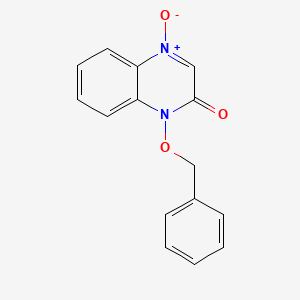
![3-{(3R*,4S*)-1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-ylpiperidin-3-yl}propanoic acid](/img/structure/B5603970.png)
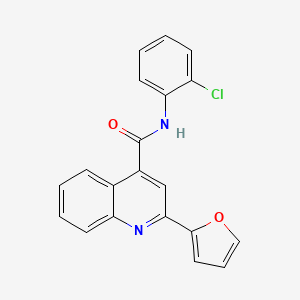
![5-tert-butyl-4-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)methyl]-2-furamide](/img/structure/B5603999.png)
![4-(2-fluoro-4-methylbenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604006.png)
![3-amino-4,6-dimethyl-N-1-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5604012.png)
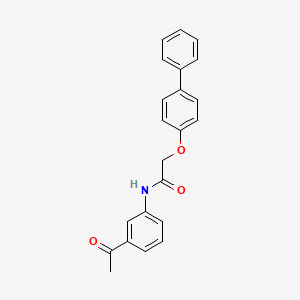
![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(4-methylpiperazin-1-yl)benzoyl]piperidin-4-ol](/img/structure/B5604021.png)
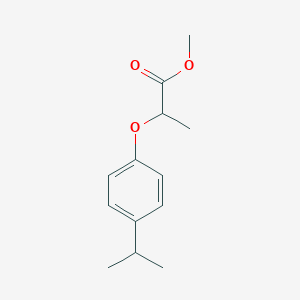
![N,6-dimethyl-N-[1-methyl-2-(4-methyl-2-pyridinyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5604034.png)